molecular formula C12H13FN2O B8129980 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B8129980
M. Wt: 220.24 g/mol
InChI Key: RUIQTFFFLMCDNZ-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a fluorinated pyrazole derivative characterized by a hydroxyl group at the 4-position, a 2-fluorobenzyl substituent at the 1-position, and methyl groups at the 3- and 5-positions. Its distinct substitution pattern—particularly the ortho-fluorine on the benzyl group—influences its electronic properties, steric profile, and intermolecular interactions, making it a subject of interest in comparative studies with analogous compounds.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-8-12(16)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIQTFFFLMCDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the fluorobenzyl group: The 3,5-dimethylpyrazole can then be reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrazole ring or the benzyl group.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-one.

    Reduction: Various reduced forms of the pyrazole ring or benzyl group.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

Pesticidal Activity
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has been explored for its potential as a pesticide. Its structural similarity to known agrochemicals allows it to interact with biological targets in pests. Field trials have shown effective pest control with lower toxicity to non-target organisms compared to traditional pesticides .

Herbicidal Properties
In addition to its pesticidal activity, this compound has shown herbicidal properties against various weed species. Research indicates that it disrupts the photosynthetic process in plants, leading to effective weed management strategies in agricultural practices .

Materials Science

Polymer Synthesis
The compound is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. It serves as a building block for creating cross-linked networks that exhibit improved performance in high-temperature applications. Recent studies have reported on the successful incorporation of this pyrazole derivative into polymer matrices, resulting in materials suitable for aerospace and automotive applications .

Case Studies

  • Anticancer Study
    • Objective: To evaluate the anticancer efficacy of pyrazole derivatives.
    • Method: In vitro assays on breast cancer cell lines.
    • Results: A significant reduction in cell viability was observed with IC50 values indicating potent activity.
  • Agrochemical Field Trial
    • Objective: To assess the effectiveness of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol as a pesticide.
    • Method: Application on crops infested with common pests.
    • Results: Demonstrated over 80% pest control efficacy with minimal impact on beneficial insects.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol vary primarily in three aspects:

  • Substituent position on the benzyl ring (e.g., para-fluoro, di-fluoro, or chloro groups).
  • Functional groups on the pyrazole core (e.g., hydroxyl, amine, nitro, or boronate ester).
  • Additional modifications (e.g., ethyl linkers or boron-containing groups).

Below is a systematic comparison supported by experimental data and research findings:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Benzyl Substituent Pyrazole Functional Group Molecular Formula Molecular Weight Key Features/Applications References
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol 2-fluoro -OH C₁₂H₁₃FN₂O 220.25 Hydroxyl group; polar, potential H-bonding
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-fluoro -NH₂ C₁₂H₁₄FN₃ 219.26 Amine group; enhanced nucleophilicity
(±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole 4-fluoro (ethyl linker) -NO₂ C₁₃H₁₄FN₃O₂ 263.27 Nitro group; GLUT1 inhibitor activity
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-boronate-1H-pyrazole 2,3-difluoro -B(dioxaborolane) C₁₈H₂₃BF₂N₂O₂ 348.20 Boronate ester; Suzuki coupling intermediate
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-chloro -NH₂ C₁₂H₁₄ClN₃ 235.71 Chloro substituent; increased lipophilicity

Key Findings

Di-fluoro derivatives (e.g., 2,3-difluoro in ) exhibit enhanced electron-withdrawing properties, which may stabilize boronate intermediates for cross-coupling reactions.

Functional Group Influence :

  • The hydroxyl group in the target compound promotes hydrogen bonding, affecting solubility and crystal packing (tools like SHELX and Mercury are often used to analyze such interactions).
  • Nitro groups (e.g., in ) increase electrophilicity, correlating with biological activity as GLUT1 inhibitors.
  • Boronate esters (e.g., ) serve as versatile intermediates in synthetic chemistry, enabling Suzuki-Miyaura couplings for complex molecule assembly.

Biological and Material Applications :

  • The 4-fluorobenzyl amine derivative () may have pharmacological relevance due to its amine group, a common motif in bioactive molecules.
  • The 2,3-difluoro-boronate analog () highlights the utility of fluorine and boron in tuning electronic properties for materials science.

Research Highlights

  • Synthetic Routes : The nitro-substituted analog in was synthesized via alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole, suggesting a generalizable method for pyrazole functionalization.
  • Structural Analysis : Crystallographic tools like SHELXL and visualization software (Mercury , ORTEP ) are critical for resolving substituent effects on molecular conformation.

Biological Activity

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₄FN₃
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 895929-68-7

The presence of a fluorobenzyl group and a dimethylpyrazole moiety contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Anticancer Activity

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has demonstrated significant anticancer properties. In vitro studies have shown that compounds containing similar pyrazole structures exhibit potent inhibitory effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa0.36
Compound BHCT1161.8
Compound CA375<10

These data suggest that modifications to the pyrazole structure can enhance selectivity and potency against specific cancer types .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, certain derivatives have shown exceptional selectivity towards CDK2 over CDK9, indicating potential for targeted cancer therapies:

  • CDK2 Inhibition : IC50 values as low as 0.36 µM have been reported, highlighting the compound's efficacy in disrupting cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. Key findings include:

  • Fluorine Substitution : The introduction of a fluorine atom at the benzyl position enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes.
  • Dimethyl Groups : The presence of dimethyl groups at positions 3 and 5 of the pyrazole ring appears to be critical for maintaining biological activity .

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Anticancer Properties : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines showed promising results against HeLa cells with IC50 values significantly lower than standard chemotherapeutics.
  • PD-L1 Inhibition : Research into small molecule inhibitors targeting PD-L1 has indicated that similar pyrazole derivatives can effectively disrupt immune checkpoint interactions, potentially enhancing anti-tumor immunity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of β-diketones or β-ketoesters with hydrazine derivatives. For example, refluxing 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole precursors with phenylhydrazine in ethanol/acetic acid (e.g., 50 mL ethanol, 15 mL glacial acetic acid, 7 hours reflux) yields the pyrazole core . Solvent choice (e.g., ethanol vs. DMF) and stoichiometric ratios (e.g., 1:1 molar ratio of diketone to hydrazine) significantly affect purity and yield. Post-synthesis purification via silica gel chromatography or recrystallization (ethanol/DMF mixtures) is critical to achieving >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm the pyrazole ring protons (δ 6.1–6.5 ppm) and fluorobenzyl substituents (δ 4.8–5.2 ppm for CH2) .
  • X-ray crystallography : Resolve dihedral angles between the pyrazole ring and fluorobenzyl group (e.g., 16.83° deviation observed in analogous structures) to confirm stereoelectronic effects .
  • FT-IR : Identify key functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for the hydroxyl group) .

Q. How does the fluorobenzyl substituent influence the compound’s solubility and stability under standard laboratory conditions?

  • Methodological Answer : The 2-fluorobenzyl group enhances lipophilicity (logP ~2.8 predicted via PubChem data) compared to non-fluorinated analogs, reducing aqueous solubility. Stability tests in DMSO (1 mM, 25°C) show <5% degradation over 72 hours, but exposure to UV light or acidic conditions (pH <3) accelerates decomposition. Store at –20°C in inert atmospheres to prevent oxidative side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s variable biological activity across different substituted pyrazole derivatives?

  • Methodological Answer : Substituent position and electronic effects modulate bioactivity. For example, fluorobenzyl groups enhance electron-withdrawing effects, increasing binding affinity to target enzymes (e.g., COX-2 inhibition). SAR studies comparing 2-fluoro vs. 4-fluorobenzyl analogs reveal >10-fold differences in IC50 values due to steric hindrance or resonance effects . Computational docking (AutoDock Vina) and MD simulations (AMBER) can validate binding modes .

Q. How can structural modifications optimize the compound’s pharmacokinetic properties without compromising its bioactivity?

  • Methodological Answer :

  • Hydroxyl group substitution : Replace the 4-OH with methoxy (–OCH3) to improve metabolic stability (e.g., CYP450 resistance) while retaining H-bonding capacity .
  • Fluorine positioning : Para-fluorine on the benzyl group reduces logD by 0.3 units, enhancing solubility, while ortho-fluorine maintains target affinity .
  • Prodrug strategies : Esterify the hydroxyl group (e.g., acetate prodrugs) to enhance membrane permeability, with in vitro hydrolysis assays confirming reactivation .

Q. What analytical challenges arise in quantifying trace impurities during large-scale synthesis, and how can they be resolved?

  • Methodological Answer : Common impurities include unreacted hydrazine derivatives or regioisomers (e.g., 1,3-dimethyl vs. 1,5-dimethyl pyrazoles). Use UPLC-PDA-MS (Waters ACQUITY, 1.7 µm C18 column) with a gradient of 0.1% formic acid in acetonitrile/water to separate impurities. Limit quantification to 0.1% via calibration curves (R² >0.999) . For regioisomer discrimination, 2D NOESY NMR can resolve spatial proximity of substituents .

Q. How do crystallographic data resolve contradictions in reported tautomeric forms of the pyrazole ring?

  • Methodological Answer : X-ray diffraction (Stoe IPDS-II, Mo Kα radiation) confirms the dominance of the 1H-pyrazole-4-ol tautomer over 4-keto forms in the solid state. Hydrogen-bonding networks (O–H···N, ~2.8 Å) stabilize the hydroxyl tautomer, while solution-state NMR may show equilibrium shifts due to solvent polarity (e.g., DMSO vs. CDCl3) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antibacterial efficacy of fluorinated pyrazole derivatives?

  • Methodological Answer : Discrepancies arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay protocols (broth microdilution vs. agar diffusion), and substituent electronic profiles. For instance, compound 22 in showed MIC = 8 µg/mL against E. coli due to its 4-chlorophenyldiazenyl group, while non-halogenated analogs were inactive. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to normalize data .

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